molecular formula C20H19N3O3S B2640111 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 392255-59-3

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Cat. No. B2640111
M. Wt: 381.45
InChI Key: IMDHWKGBCFRGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that this product is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide”. However, related compounds have been synthesized through various methods234.



Molecular Structure Analysis

The molecular formula of the compound is C19H16N4O4S and it has a molecular weight of 396.421. However, there is no specific information available on the molecular structure of this compound561.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide”. However, related compounds have been involved in various chemical reactions278.



Physical And Chemical Properties Analysis

The compound is a solid21. However, there is no specific information available on the physical and chemical properties of this compound231.


Scientific Research Applications

Anticancer and Antiviral Activities

A study by Havrylyuk et al. (2013) reported the synthesis of compounds demonstrating selective inhibition of leukemia cell lines. N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide showed high activity against Tacaribe TRVL 11 573 virus strain, highlighting its potential antiviral applications Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2013). Journal of Heterocyclic Chemistry.

Pharmacological Evaluation of Derivatives

Faheem (2018) focused on the computational and pharmacological potential of derivatives, including assessments of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study underscores the multifaceted pharmaceutical applications of these compounds Faheem, M. (2018). FARMACIA.

Antimicrobial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating the pyrazole moiety, which exhibited significant antibacterial and antifungal activities. Among these, specific compounds showed the highest activities against bacterial and fungal strains, suggesting their use in developing new antimicrobial agents Saravanan, G., Alagarsamy, V., Pavitra, T. G. V., Kumar, G., Savithri, Y., Naresh, L., & Avinash, P. (2010). International journal of pharma and bio sciences.

Synthesis and Characterization

Patel et al. (2013) explored the synthesis and pharmacological evaluation of thiazolidin-4-one derivatives, indicating their promising anticancer and HIV properties. The study elaborates on the compound's synthesis process and its potential biomedical applications Patel, Pinka, Gor, D., Patel, P., Shah, K., & Maninagar, Jarodwala (2013).

Safety And Hazards

There is no specific information available on the safety and hazards of "N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide"109.


Future Directions

There is no specific information available on the future directions of “N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide”. However, related compounds have shown potential in various fields1194.


properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-15-9-7-14(8-10-15)23-20(17-12-27-13-18(17)22-23)21-19(24)11-26-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDHWKGBCFRGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

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